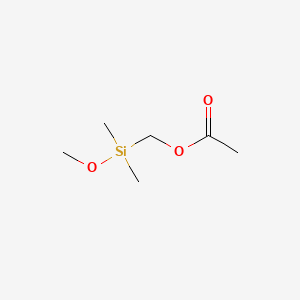

(Methoxy(dimethyl)silyl)methyl acetate

Cat. No. B8532025

Key on ui cas rn:

18162-90-8

M. Wt: 162.26 g/mol

InChI Key: NSIFOORKTQNFEX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08692012B2

Procedure details

A mixture of 20 mL of high boiler solvent as per Table 1, 13.5 g (165 mmol) of sodium acetate (anhydrous) and the Table 1 amount of phase transfer catalyst (amount specified in mol % based on employed amount of silane) was heated to the temperature reported in Table 1 and dried at this temperature under a vacuum of 10 mbar for minutes. The vacuum was subsequently broken with argon, and (chloromethyl)methoxydimethylsilane (20.8 g, 150 mmol) was metered in at this temperature over 30 minutes under agitation. The mixture was further stirred at this temperature until a gas chromatogram (FID detector) or a 1H NMR spectrum indicated more than 99% conversion of the silane; the reaction times required for this are reported in Table 1. The product was subsequently distilled off at 10-90 mbar (head), 50-90° C. (head) and 70-120° C. (pot) through a Widmer column (20 cm) to obtain the Table 1 yields of (acetoxymethyl)methoxydimethylsilane as a colorless liquid having a purity of >99% (GC area %). The solvent, sodium chloride, excess sodium acetate and the phase transfer catalyst in the form of its chloride and acetate salts (and also of the bromide salt when a bromide was used) remained in the residue.

[Compound]

Name

high boiler solvent

Quantity

20 mL

Type

solvent

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].[SiH4].Cl[CH2:8][Si:9]([O:12][CH3:13])([CH3:11])[CH3:10]>>[C:1]([O:4][CH2:8][Si:9]([O:12][CH3:13])([CH3:11])[CH3:10])(=[O:3])[CH3:2] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SiH4]

|

Step Two

|

Name

|

|

|

Quantity

|

20.8 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC[Si](C)(C)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[SiH4]

|

Step Four

|

Name

|

|

|

Quantity

|

13.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

[Compound]

|

Name

|

high boiler solvent

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was further stirred at this temperature until a gas chromatogram (FID detector)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at this temperature under a vacuum of 10 mbar for minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction times

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The product was subsequently distilled off at 10-90 mbar (head), 50-90° C. (head) and 70-120° C. (pot) through a Widmer column (20 cm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain the Table 1

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC[Si](C)(C)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |